4-(3-Fluoropyridine-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-(3-fluoropyridine-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O2S/c14-10-7-15-2-1-9(10)12(20)17-4-5-18(11(19)8-17)13-16-3-6-21-13/h1-3,6-7H,4-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWGJLXFONUFHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=C(C=NC=C2)F)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoropyridine-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the piperazine core: This can be achieved through the cyclization of appropriate diamines.
Introduction of the thiazole ring: This step might involve the reaction of the piperazine derivative with a thiazole precursor under specific conditions.
Fluoroisonicotinoyl group attachment: The final step could involve the acylation of the piperazine-thiazole intermediate with 3-fluoroisonicotinic acid or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or thiazole rings.
Reduction: Reduction reactions might target the carbonyl group in the piperazin-2-one moiety.
Substitution: The fluoro group on the isonicotinoyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the fluoro position.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of piperazinones exhibit significant anti-inflammatory properties. Studies have shown that compounds similar to 4-(3-Fluoropyridine-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one can effectively inhibit inflammation markers in vitro and in vivo. For instance, compounds containing similar structural motifs have been evaluated for their ability to reduce carrageenan-induced edema in animal models, demonstrating promising results in lowering inflammatory responses .
Cytotoxicity Against Cancer Cells
Recent studies have explored the cytotoxic effects of piperazinone derivatives on various cancer cell lines. The compound has been tested against human lung adenocarcinoma (A549) and colon cancer (HT29) cell lines using MTT assays to assess cell viability. Results indicate that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as anticancer agents .
Antimicrobial Properties
The thiazole and pyridine components of this compound may contribute to antimicrobial activity. Research has indicated that related compounds possess significant antibacterial and antifungal properties, suggesting that this compound could be effective against various pathogens .
Case Studies
Mechanism of Action
The mechanism of action of 4-(3-Fluoropyridine-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The fluoroisonicotinoyl group could enhance binding affinity to certain molecular targets, while the thiazole and piperazine rings might contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Avatrombopag (C29H34Cl2N6O3S2)
Avatrombopag, a thrombopoietin receptor agonist, shares structural similarities with the target compound. Both feature a thiazol-2-yl group and a piperazine-derived core. However, avatrombopag incorporates a cyclohexylpiperazine and a chlorothiophene substituent, which enhance its hydrophobicity and membrane permeability compared to the fluoropyridine-carbonyl group in 4-(3-fluoropyridine-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one .
| Feature | This compound | Avatrombopag |
|---|---|---|
| Core Structure | Piperazin-2-one (lactam) | Piperazine |
| Key Substituents | 3-Fluoropyridine-4-carbonyl, thiazol-2-yl | Chlorothiophene, cyclohexylpiperazine |
| Polarity | Moderate (fluorine and lactam increase polarity) | High hydrophobicity |
| Therapeutic Target | Undocumented (kinase/receptor modulation hypothesized) | Thrombopoietin receptor |
Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl) Methanone (Compound 21)
This arylpiperazine derivative features a trifluoromethylphenyl group and a thiophene ring. Unlike the target compound, it lacks a lactam ring but shares the piperazine scaffold.
Imidazo[4,5-b]pyridine-based Inhibitors (e.g., Compound 27g)
Compound 27g (6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine) shares a pyridine-piperazine hybrid structure. However, its imidazopyridine core and pyrazinylmethyl substituent confer distinct electronic properties compared to the fluoropyridine-carbonyl and thiazole groups in the target compound. These differences likely influence solubility and target selectivity .
Thiazolyl-Azetidinone Hybrids
Thiazolyl-azetidinones, such as 3-chloro-4-[(4-fluorobenzylidene)-1-{4-(fluorophenyl)-1,3-thiazol-2-yl}amino]azetidin-2-one, incorporate a β-lactam ring instead of a piperazin-2-one. The azetidinone’s strained ring system may enhance reactivity but reduce metabolic stability compared to the more flexible piperazin-2-one .
Structural and Functional Implications
- Piperazin-2-one vs.
- Fluoropyridine vs. Chlorothiophene : Fluorine’s electronegativity and small atomic radius may reduce steric hindrance compared to bulkier chlorothiophene groups, favoring interactions with compact binding pockets .
- Thiazol-2-yl vs. Pyrazinylmethyl : The thiazole’s sulfur atom enables unique van der Waals interactions, whereas pyrazinylmethyl groups offer additional hydrogen-bonding sites but may increase molecular weight .
Biological Activity
4-(3-Fluoropyridine-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, focusing on its pharmacological properties and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 223.20 g/mol. The compound features a piperazine ring substituted with a thiazole moiety and a fluorinated pyridine carbonyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 223.20 g/mol |
| CAS Number | 1485611-41-3 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process usually includes the formation of the piperazine ring followed by the introduction of the thiazole and pyridine functionalities through condensation reactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of various piperazine derivatives, including those similar to this compound. For instance, compounds with similar structural motifs have shown significant inhibitory effects against cancer cell lines such as MCF-7 and MDA-MB-231, indicating their potential as anticancer agents .
Antibacterial Activity
Piperazine derivatives have been extensively studied for their antibacterial properties. Compounds exhibiting similar structural characteristics have demonstrated effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
In addition to antitumor and antibacterial activities, some derivatives have shown promise in reducing inflammation. This is particularly relevant in conditions like arthritis where inflammation plays a crucial role in disease progression .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
Key SAR Insights:
- Pyridine and Thiazole Substituents: The presence of these heterocycles enhances binding affinity to biological targets.
- Piperazine Ring: This moiety is essential for activity; modifications can lead to variations in potency.
Case Studies
Several studies have evaluated similar compounds in vitro and in vivo:
- Antitumor Evaluation : A study assessed the cytotoxic effects of piperazine derivatives on breast cancer cells, revealing that certain substitutions significantly increased efficacy compared to standard chemotherapeutics .
- Antibacterial Testing : Another investigation focused on the antibacterial properties against Gram-positive and Gram-negative bacteria, demonstrating that modifications in the thiazole ring could enhance antimicrobial activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
